molecular formula C16H15N3O2 B13324872 3-((4-Methoxybenzyl)oxy)-1,5-naphthyridin-2-amine

3-((4-Methoxybenzyl)oxy)-1,5-naphthyridin-2-amine

Cat. No.: B13324872
M. Wt: 281.31 g/mol
InChI Key: MAGBHWUHWQBNRR-UHFFFAOYSA-N
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Description

3-((4-Methoxybenzyl)oxy)-1,5-naphthyridin-2-amine is an organic compound that belongs to the class of naphthyridines This compound is characterized by the presence of a naphthyridine core substituted with a 4-methoxybenzyl group and an amine group at specific positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Methoxybenzyl)oxy)-1,5-naphthyridin-2-amine typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance . The reaction generally involves the use of boronic esters and palladium catalysts to achieve the desired coupling.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, the recovery and recycling of catalysts and reagents are crucial for cost-effective and sustainable industrial production.

Chemical Reactions Analysis

Types of Reactions

3-((4-Methoxybenzyl)oxy)-1,5-naphthyridin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction may yield amine derivatives with increased hydrogen content.

Scientific Research Applications

3-((4-Methoxybenzyl)oxy)-1,5-naphthyridin-2-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((4-Methoxybenzyl)oxy)-1,5-naphthyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((4-Methoxybenzyl)oxy)-1,5-naphthyridin-2-amine is unique due to its specific structural features, including the naphthyridine core and the 4-methoxybenzyl group. These features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H15N3O2

Molecular Weight

281.31 g/mol

IUPAC Name

3-[(4-methoxyphenyl)methoxy]-1,5-naphthyridin-2-amine

InChI

InChI=1S/C16H15N3O2/c1-20-12-6-4-11(5-7-12)10-21-15-9-14-13(19-16(15)17)3-2-8-18-14/h2-9H,10H2,1H3,(H2,17,19)

InChI Key

MAGBHWUHWQBNRR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC2=C(N=C3C=CC=NC3=C2)N

Origin of Product

United States

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